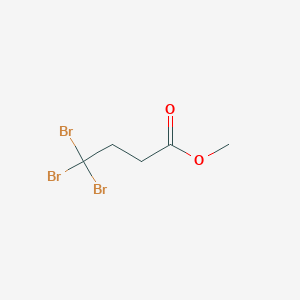
Methyl 2-bromo-3-fluoro-6-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-fluoro-6-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-bromo-3-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-fluoro-6-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as methyl 2-fluoro-3-nitrobenzoate if methoxide is used.
Reduction: Methyl 2-bromo-3-fluoro-6-aminobenzoate.
Oxidation: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Methyl 2-bromo-3-fluoro-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-bromo-3-fluoro-6-nitrobenzoate exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (bromine, fluorine, and nitro) influence the reactivity and selectivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2,6-difluoro-3-nitrobenzoate
- Methyl 4-bromo-2-fluoro-6-nitrobenzoate
Comparison: Methyl 2-bromo-3-fluoro-6-nitrobenzoate is unique due to the specific positioning of its functional groups, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs
Properties
CAS No. |
881415-29-8 |
|---|---|
Molecular Formula |
C8H5BrFNO4 |
Molecular Weight |
278.03 g/mol |
IUPAC Name |
methyl 2-bromo-3-fluoro-6-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(10)7(6)9/h2-3H,1H3 |
InChI Key |
USRNPUMIWJFSJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)



![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)



![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)


![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)

